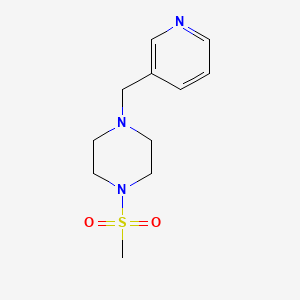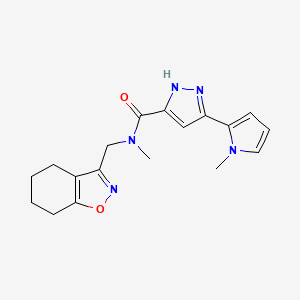
1-(methylsulfonyl)-4-(3-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(methylsulfonyl)-4-(3-pyridinylmethyl)piperazine and related compounds involves nucleophilic substitution reactions and is characterized by specific steps to achieve the desired structural configurations. For instance, a related compound, 1-benzhydryl-4-methanesulfonyl-piperazine, was synthesized through nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, showcasing the methodology that might be applied to similar compounds (Naveen et al., 2007).
Molecular Structure Analysis
X-ray crystallography has been used to investigate the molecular structure of related sulfonyl piperazine compounds, revealing specific crystallographic parameters and the conformation of the piperazine ring. The structure of 1-benzhydryl-4-methanesulfonyl-piperazine, for example, crystallizes in the monoclinic crystal class, providing insights into the molecular structure that could be analogous to 1-(methylsulfonyl)-4-(3-pyridinylmethyl)piperazine (Naveen et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl piperazines can include nucleophilic substitution, alkylation, acylation, and sulfonylation. These reactions are crucial for modifying the chemical structure to achieve desired properties or for the synthesis of derivatives with specific activities (Matsumoto & Minami, 1975).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined through various analytical techniques, including crystallography and spectroscopy. For instance, the detailed crystalline structure of similar compounds provides insights into the physical characteristics that might be expected for 1-(methylsulfonyl)-4-(3-pyridinylmethyl)piperazine.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key aspects of research into sulfonyl piperazines. Studies on related compounds have explored these aspects through synthesis and evaluation of derivatives, indicating the versatility and potential reactivity of these compounds in various chemical contexts (Nishida et al., 2004).
特性
IUPAC Name |
1-methylsulfonyl-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-7-5-13(6-8-14)10-11-3-2-4-12-9-11/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMPDHZIKQDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(3aS,6aS)-1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5584886.png)
![3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5584890.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-morpholinecarboxamide](/img/structure/B5584895.png)
![N,3,5,7-tetramethyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B5584901.png)
![1-(4-isopropylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5584919.png)
![2-methyl-4-(4-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5584920.png)
![3-amino-N-benzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5584936.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)cyclohexanecarboxamide](/img/structure/B5584948.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5584956.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5584967.png)
![ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5584969.png)
![4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5584975.png)
![4-methyl-3-oxo-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3,4-dihydro-2-quinoxalinecarboxamide hydrochloride](/img/structure/B5584980.png)